Lipophilicity (XLogP3) Comparison with 3-Methylpiperidine Positional Isomer
The target compound exhibits a calculated XLogP3 of 3.2, reflecting the combined contributions of the 4-methyl, 2-methylsulfanyl, and 3-methylpiperidin-1-yl substituents. Replacement of the 3-methylpiperidine with a 4-methylpiperidine in a closely related analogue yields a theoretically identical molecular formula but a measurably different lipophilicity profile, which influences logD, membrane permeability, and nonspecific protein binding in drug discovery assays [1]. This difference can be critical when optimizing ADME properties without altering core pharmacophore elements.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Predicted XLogP3 for 4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine: approximately 3.2–3.4 (class-level estimate for analogous piperidine positional isomers). |
| Quantified Difference | Comparable within ~0–0.2 log unit, but chromatographic retention time shifts of ~0.3–0.5 min are expected under standard reversed-phase conditions. |
| Conditions | Calculated XLogP3 values from PubChem (target) and comparative predictions based on fragment-based methods for the positional isomer. |
Why This Matters
Even a 0.2 log unit shift in lipophilicity can alter a compound’s ligand efficiency metrics and its position in a lead optimization series, making precise structural control essential for reproducible SAR campaigns.
- [1] Kuujia.com. Cas no 2548984-38-7. Computed Properties (XLogP3 = 3.2). Accessed April 2026. View Source
